molecular formula C15H9ClF3N3O2 B1668778 Ceefourin 2 CAS No. 348148-51-6

Ceefourin 2

Katalognummer: B1668778
CAS-Nummer: 348148-51-6
Molekulargewicht: 355.7 g/mol
InChI-Schlüssel: ZGYIZPUVZOKRHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceefourin 2 is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ceefourin 2 typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with 3-chloro-4,4,4-trifluorobutanoyl chloride can yield an intermediate, which upon further cyclization with suitable reagents, forms the desired pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ceefourin 2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Ceefourin 2 has shown promise in cancer therapeutics due to its ability to inhibit drug resistance mechanisms:

  • Case Study: Inhibition of Drug Resistance
    • In a study, this compound was tested against various cancer cell lines known to overexpress MRP4. The results indicated a significant reduction in the efflux of chemotherapeutic agents like D-luciferin and SN-38, leading to increased intracellular concentrations of these drugs and enhanced cytotoxicity against resistant cancer cells .

Pharmacological Research

The compound is also valuable in pharmacological studies aimed at understanding the role of MRP4 in drug transport and metabolism:

  • In Vitro Studies:
    • High-throughput screening has established this compound as a highly selective inhibitor compared to other known inhibitors like MK-571, demonstrating lower toxicity and higher stability .
    • Specific assays have shown that this compound does not significantly inhibit other ABC transporters, making it a targeted tool for studying MRP4's biological functions .

Cardiovascular Research

Recent studies have explored the effects of this compound on platelet aggregation and vascular function:

  • Impact on Platelet Function:
    • Research indicates that this compound may modulate platelet aggregation by inhibiting MRP4-mediated transport of signaling molecules, thereby influencing thrombus formation . This suggests potential applications in managing cardiovascular diseases where platelet activation is a concern.

Stability and Toxicity Profile

This compound exhibits favorable stability characteristics:

  • Stability Data:
    • Metabolic Stability: >30 minutes in mouse liver microsomal assays.
    • Acid Stability: Half-life <2 hours at pH 2 .
  • Toxicity Assessment:
    • Limited toxicity was observed in two out of eleven cancer cell lines tested at concentrations up to 50 µM, indicating a favorable safety profile for research applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TherapeuticsEnhances efficacy of chemotherapeutic agentsIncreased intracellular drug concentrations
Pharmacological ResearchInvestigates role of MRP4 in drug transportHighly selective with low toxicity
Cardiovascular ResearchModulates platelet aggregationReduced thrombus formation
Stability ProfileAssesses metabolic and acid stabilityMetabolic stability >30 min; acid stability <2 hr

Wirkmechanismus

The mechanism of action of Ceefourin 2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A structurally related compound with similar functional groups.

    4-Methylphenylhydrazine: A precursor used in the synthesis of the target compound.

    Trifluoromethylated pyrazoles: Compounds with similar trifluoromethyl groups.

Uniqueness

Ceefourin 2 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazolo[1,5-a]pyrimidine core, along with the chloro, methylphenyl, and trifluoromethyl groups, makes it a versatile compound for various applications.

Q & A

Basic Research Questions

Q. How can researchers confirm the selectivity of Ceefourin 2 for MRP4 over other ABC transporters in vitro?

To validate selectivity, perform comparative inhibition assays using MRP4 and homologs (MRP1, 2, 3, 5) or related transporters (P-gp, ABCG2). Measure substrate transport inhibition (e.g., 6-mercaptopurine, SN-38) via fluorescence-based or radiolabeled assays. This compound exhibits no detectable inhibition of non-MRP4 transporters at concentrations up to 25 µM, as shown in competitive inhibition studies .

Q. What methodological considerations are critical when handling this compound in cellular assays?

Key considerations include:

  • Solubility : Prepare stock solutions in DMSO (up to 25 mM) and dilute in culture media to avoid precipitation.
  • Cytotoxicity : Conduct parallel viability assays (e.g., MTT, ATP-lite) to rule out nonspecific toxicity, as this compound has low cellular toxicity (<10% at 25 µM) .
  • Stability : Use fresh solutions and validate stability via HPLC if experiments exceed 24 hours .

Q. How should researchers design dose-response experiments for this compound given its IC50 and solubility limitations?

Use serial dilutions starting from 25 µM (DMSO stock) to cover a range of 0.1–20 µM. Include a DMSO vehicle control (≤0.1% v/v). Measure MRP4 substrate retention (e.g., D-luciferin) via luminescence or LC-MS. The IC50 for MRP4 inhibition is 7 µM, but optimal efficacy may require higher doses depending on substrate affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s inhibitory effects across different cancer cell lines?

Discrepancies often arise from variable MRP4 expression or compensatory efflux mechanisms. To address this:

  • Quantify MRP4 expression : Use qPCR, Western blot, or flow cytometry with MRP4-specific antibodies.
  • Use isogenic models : Compare parental and MRP4-knockout cells to isolate transporter-specific effects .
  • Assess co-transporters : Screen for MRP4-independent efflux pathways (e.g., ABCG2) using selective inhibitors like Ko143 .

Q. What experimental strategies are recommended for studying this compound’s impact on intracellular cAMP levels?

MRP4 regulates cAMP extrusion, so inhibition by this compound may elevate intracellular cAMP. To measure this:

  • FRET-based sensors : Use transfected cAMP biosensors (e.g., Epac1-camps) for real-time monitoring.
  • LC-MS quantification : Extract cAMP at timed intervals post-treatment and normalize to protein content.
  • Control for phosphodiesterases (PDEs) : Co-administer PDE inhibitors (e.g., IBMX) to isolate MRP4-specific effects .

Q. How can researchers optimize protocols for co-administering this compound with chemotherapeutic substrates like 6-mercaptopurine?

  • Pre-incubation : Treat cells with this compound (10–20 µM) for 1 hour before adding 6-MP to ensure transporter blockade.
  • Dose titration : Adjust 6-MP concentrations based on this compound’s IC50 (7 µM) and cell-specific MRP4 activity.
  • Synergy analysis : Calculate combination indices (e.g., via CompuSyn) to identify additive or synergistic effects .

Q. What validation methods ensure this compound’s stability and activity in long-term assays (e.g., 72-hour exposure)?

  • Microsomal stability assays : Incubate this compound with liver microsomes and quantify parent compound via LC-MS.
  • Acid stability tests : Expose to pH 2–3 (simulating lysosomal conditions) for 24 hours to assess degradation.
  • Functional validation : Repeat substrate transport assays after prolonged storage to confirm retained activity .

Q. Data Analysis and Reproducibility

Q. How should researchers address contradictory data on this compound’s role in cAMP modulation versus substrate efflux?

Contradictions may stem from cell type-specific MRP4 localization (apical vs. basolateral membranes) or off-target effects. Mitigate by:

  • Compartmentalized assays : Use polarized cell monolayers (e.g., MDCK-II) to separate apical and basolateral efflux.
  • Knockdown/knockout controls : Validate findings with siRNA or CRISPR-Cas9-mediated MRP4 suppression .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other MRP4 substrates?

Use Bliss independence or Chou-Talalay models to quantify synergy. For time-dependent effects, apply mixed-effects regression or ANOVA with post-hoc corrections. Report 95% confidence intervals for IC50 values to account for variability .

Q. How can researchers ensure reproducibility when transitioning from in vitro to in vivo models with this compound?

  • Pharmacokinetic profiling : Measure plasma and tissue concentrations via LC-MS/MS to confirm bioavailability.
  • Dose scaling : Apply allometric scaling based on body surface area (e.g., human equivalent dose = animal dose × (Km human / Km animal)).
  • Control for metabolism : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) if hepatic clearance is a concern .

Eigenschaften

CAS-Nummer

348148-51-6

Molekularformel

C15H9ClF3N3O2

Molekulargewicht

355.7 g/mol

IUPAC-Name

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C15H9ClF3N3O2/c1-7-2-4-8(5-3-7)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24)

InChI-Schlüssel

ZGYIZPUVZOKRHH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ceefourin-2;  Ceefourin 2;  Ceefourin2; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.